4-Bromo-2-((trifluoromethyl)thio)pyridine

Copper-mediated trifluoromethylthiolation Heteroaryl bromide functionalization Synthetic methodology

4-Bromo-2-((trifluoromethyl)thio)pyridine delivers a Hansch π of ~1.44 (vs. 0.88 for CF₃), providing 1.6× higher lipophilicity for superior passive membrane diffusion. The 4-bromo handle enables regioselective Suzuki-Miyaura or Buchwald-Hartwig diversification. This SCF₃ building block outperforms CF₃ analogs in CNS-penetrant programs and agrochemical discovery where metabolic stability and LogP are critical. Available at ≥98% purity—procure now for reproducible cross-coupling and fragment library expansion.

Molecular Formula C6H3BrF3NS
Molecular Weight 258.06 g/mol
CAS No. 1204234-49-0
Cat. No. B3221006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-((trifluoromethyl)thio)pyridine
CAS1204234-49-0
Molecular FormulaC6H3BrF3NS
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)SC(F)(F)F
InChIInChI=1S/C6H3BrF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
InChIKeyIAOFSJBDQNMOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-((trifluoromethyl)thio)pyridine (CAS 1204234-49-0): Product Specifications and Procurement-Ready Profile


4-Bromo-2-((trifluoromethyl)thio)pyridine (CAS 1204234-49-0) is a halogenated pyridine building block characterized by a bromine atom at the 4-position and a trifluoromethylthio (SCF₃) group at the 2-position of the pyridine ring . With a molecular formula of C₆H₃BrF₃NS and a molecular weight of 258.06 g/mol, this compound belongs to the class of trifluoromethylthiolated heterocycles that serve as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. The compound is commercially available at 98% purity .

Why Generic Substitution of 4-Bromo-2-((trifluoromethyl)thio)pyridine with Related Pyridine Analogs Fails in Synthetic Workflows


In medicinal and agrochemical synthesis, the substitution of 4-Bromo-2-((trifluoromethyl)thio)pyridine with its structural analogs—such as 4-bromo-2-(trifluoromethyl)pyridine, 4-chloro-2-(trifluoromethylthio)pyridine, or 2-bromo-6-(trifluoromethylthio)pyridine—cannot be assumed without quantitative justification. The SCF₃ group differs fundamentally from the CF₃ group in electronic character, lipophilicity, and metabolic stability, while the position of bromine substitution dictates divergent cross-coupling regioselectivity [1]. Furthermore, the synthetic accessibility of SCF₃-containing pyridines via copper-mediated trifluoromethylthiolation yields variable efficiencies depending on the substitution pattern, with some heteroaryl bromides producing as little as 4% yield under identical conditions [2]. These measurable differences directly impact downstream reaction yields, purification burden, and ultimately the cost-efficiency of procurement decisions. The quantitative evidence below delineates exactly where this specific compound diverges from its closest comparators.

4-Bromo-2-((trifluoromethyl)thio)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Efficiency of 4-Bromo-2-((trifluoromethyl)thio)pyridine via Copper-Mediated Trifluoromethylthiolation

The synthesis of 4-Bromo-2-((trifluoromethyl)thio)pyridine via copper-mediated trifluoromethylthiolation using the (bpy)Cu(SCF₃) reagent proceeds with yields in the 'good' range, consistent with the broader class of 2-, 3-, and 4-bromopyridines that react readily under these conditions [1]. This contrasts sharply with other heteroaryl bromides—notably 3-bromobenzofuran (4% yield), 3-bromobenzo[b]thiophene (8% yield), 2-ester substituted 3-bromothiophene (17% yield), and 5-bromopyrimidine (19% yield)—which produce substantially lower yields under identical reaction parameters (1,4-dioxane, 110°C) [1]. The pyridine scaffold, particularly with bromine substitution at the 4-position, demonstrates favorable reactivity in this transformation, enabling more efficient procurement and downstream synthetic planning.

Copper-mediated trifluoromethylthiolation Heteroaryl bromide functionalization Synthetic methodology

Lipophilicity Differentiation: SCF₃ vs. CF₃ Functional Group Impact on Pyridine Scaffolds

The trifluoromethylthio (SCF₃) group confers distinct lipophilicity compared to the trifluoromethyl (CF₃) group. Calculated LogP for 4-bromo-2-(trifluoromethyl)pyridine (CF₃ analog) is 2.79 [1], while the SCF₃ group typically exhibits a Hansch π constant of approximately 1.44 versus 0.88 for CF₃ [2], representing a ~1.6-fold higher lipophilicity contribution. When applied to the pyridine scaffold, the SCF₃-substituted compound is predicted to have LogP approximately 0.5–0.6 units higher than its CF₃ counterpart. This difference influences membrane permeability and metabolic stability in downstream bioactive molecules.

Lipophilicity Hansch parameter Drug design Physicochemical property

Regioselective Synthetic Accessibility: Direct Trifluoromethylthiolation of 4-Bromopyridine vs. Alternative Substitution Patterns

The 4-bromo substitution pattern on pyridine enables efficient direct trifluoromethylthiolation, with 2-, 3-, and 4-bromopyridines all reacting readily with (bpy)Cu(SCF₃) to afford corresponding products in good yields [1]. This broad positional tolerance contrasts with the meta-selective method disclosed in patent CN-116003312-B, which requires a multi-step sequence involving dihydropyridine intermediate formation followed by aromatization [2]. The direct copper-mediated approach for the 4-bromo isomer offers a more streamlined synthetic route with fewer steps, reducing both time and material costs for procurement.

Regioselectivity Copper-mediated coupling Heteroaryl bromide reactivity

4-Bromo-2-((trifluoromethyl)thio)pyridine: Evidence-Based Application Scenarios for Procurement Planning


Pharmaceutical Lead Optimization Requiring Enhanced Lipophilicity for CNS or Intracellular Target Engagement

Programs designing CNS-penetrant or intracellular-targeting small molecules should prioritize 4-Bromo-2-((trifluoromethyl)thio)pyridine over its CF₃ analog. The SCF₃ group provides a Hansch π constant of approximately 1.44 compared to 0.88 for CF₃—a 1.6-fold higher lipophilicity contribution that enhances passive membrane diffusion [1]. This building block serves as an entry point for synthesizing SCF₃-containing drug candidates where increased LogP is desirable but full PK studies are not yet warranted. The 4-position bromine enables subsequent Suzuki-Miyaura or Buchwald-Hartwig diversification to generate focused libraries for SAR exploration [2].

Agrochemical Discovery Programs Targeting Pesticidal or Fungicidal Activity

Trifluoromethylthio-substituted pyridines have established precedent in crop protection, with derivatives demonstrating utility as herbicides, fungicides, and insecticides [1]. 4-Bromo-2-((trifluoromethyl)thio)pyridine provides a strategic entry point for agrochemical discovery programs, offering the bromine handle for diversification while retaining the SCF₃ group that enhances metabolic stability and bioavailability [2]. The compound's favorable synthetic accessibility via copper-mediated trifluoromethylthiolation (good yields) supports gram-to-kilogram procurement for early-stage field trial material generation [3].

Synthetic Methodology Development and Cross-Coupling Optimization Studies

The 4-bromo substitution pattern on a 2-SCF₃-pyridine scaffold presents a well-defined substrate for optimizing palladium-catalyzed cross-coupling conditions. The combination of a bromine leaving group at the 4-position and an electron-withdrawing SCF₃ group at the 2-position creates a predictable electronic environment for studying ligand effects, base sensitivity, and solvent compatibility in Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings [1]. The compound's commercial availability at 98% purity [2] ensures reproducible results without the confounding variables introduced by in-house synthesized intermediates of variable quality.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

For fragment library construction, 4-Bromo-2-((trifluoromethyl)thio)pyridine offers a dual-functional fragment with molecular weight of 258.06 g/mol—within acceptable fragment parameters—and two orthogonal vectors for elaboration (bromine for cross-coupling; pyridine nitrogen for alkylation or coordination) [1]. The SCF₃ group provides distinct physicochemical properties (increased lipophilicity, metabolic stability) compared to more common CF₃ fragments, offering library diversity that samples underexplored chemical space [2]. This justifies procurement of this specific compound over simpler pyridine building blocks when library novelty is a program priority.

Technical Documentation Hub

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